Ethyl 4-amino-2-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-AMINO-2-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a fluorophenyl carbamoyl group, and a sulfanyl group attached to a pyrimidine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-2-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the amino group, the fluorophenyl carbamoyl group, and the sulfanyl group. The final step involves the esterification of the carboxylate group with ethanol.
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of Amino Group: The amino group is introduced via nucleophilic substitution using an appropriate amine.
Addition of Fluorophenyl Carbamoyl Group: This step involves the reaction of the pyrimidine intermediate with a fluorophenyl isocyanate.
Attachment of Sulfanyl Group: The sulfanyl group is introduced through a thiol-ene reaction with a suitable thiol compound.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-AMINO-2-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, hydrogen gas over palladium catalyst
Nucleophiles: Amines, thiols
Electrophiles: Alkyl halides, acyl chlorides
Catalysts: Strong acids (for esterification), palladium (for hydrogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Hydrolysis: Carboxylic acids
Scientific Research Applications
ETHYL 4-AMINO-2-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-2-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may function as a ligand that modulates receptor activity, leading to downstream signaling effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
ETHYL 4-AMINO-2-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE can be compared with other pyrimidine derivatives that possess similar functional groups. Some similar compounds include:
ETHYL 4-AMINO-2-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE: Similar structure but with a chlorine atom instead of fluorine.
ETHYL 4-AMINO-2-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE: Similar structure but with a bromine atom instead of fluorine.
ETHYL 4-AMINO-2-({[(3-IODOPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of ETHYL 4-AMINO-2-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity due to the high electronegativity and small size of fluorine.
Properties
Molecular Formula |
C15H15FN4O3S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H15FN4O3S/c1-2-23-14(22)11-7-18-15(20-13(11)17)24-8-12(21)19-10-5-3-4-9(16)6-10/h3-7H,2,8H2,1H3,(H,19,21)(H2,17,18,20) |
InChI Key |
BEPDISVKQVJGRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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